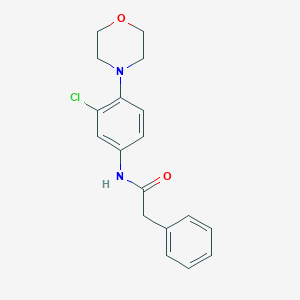
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide, also known as CMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to inhibit the activity of cyclin-dependent kinases, which are enzymes that regulate the cell cycle. In neuroprotection, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in inflammation. In pain management, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to inhibit the activity of TRPV1 receptors, which are involved in pain sensation.
Biochemical and Physiological Effects
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have various biochemical and physiological effects in the body, depending on the specific application. In cancer research, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroprotection, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to reduce oxidative stress and inflammation, which are key factors in neurodegenerative diseases. In pain management, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have analgesic effects by inhibiting the activity of pain receptors.
实验室实验的优点和局限性
One of the advantages of using N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide in lab experiments is its high selectivity for certain enzymes and receptors, which allows for more targeted and specific effects. Additionally, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have low toxicity and minimal side effects in animal studies. However, one limitation of using N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain applications.
未来方向
There are several potential future directions for research on N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide. One area of interest is the development of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide derivatives with improved solubility and bioavailability for more effective use in therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide and its potential applications in other fields of medicine. Finally, clinical trials are needed to determine the safety and efficacy of N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide in humans for various therapeutic applications.
Conclusion
In conclusion, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment, neuroprotection, and pain management. Its mechanism of action involves the inhibition of certain enzymes and receptors in the body, and it has been found to have various biochemical and physiological effects depending on the specific application. While there are some limitations to its use in lab experiments, there are several potential future directions for research on N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide that could lead to significant advancements in medicine.
合成方法
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 2-phenylacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide.
科学研究应用
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. In cancer research, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide has been found to have analgesic effects by inhibiting the activity of certain pain receptors.
属性
分子式 |
C18H19ClN2O2 |
|---|---|
分子量 |
330.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-13-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2,(H,20,22) |
InChI 键 |
YNCUMJVWJHQPTM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)



![5-[(4-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246212.png)


![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)